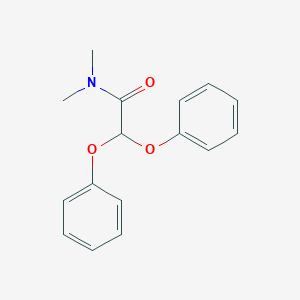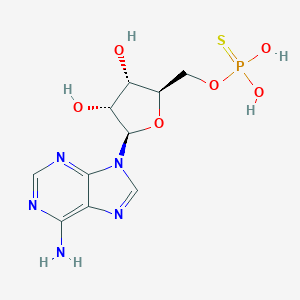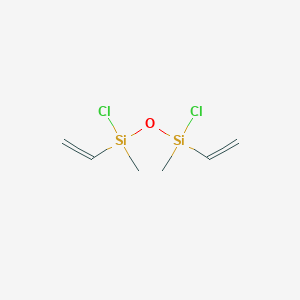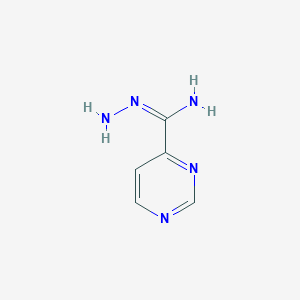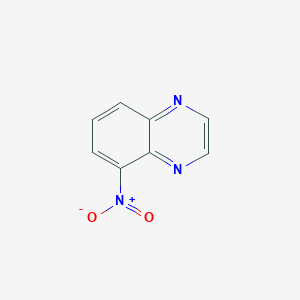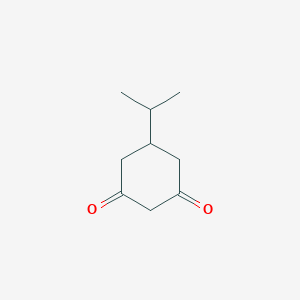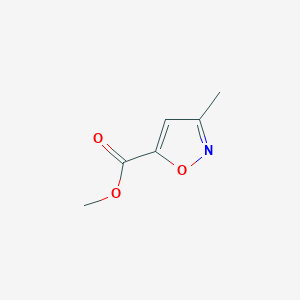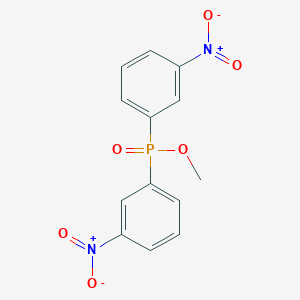
Methyl bis(3-nitrophenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis(3-nitrophenyl)phosphinate (MNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNP is a white crystalline powder that is soluble in many organic solvents and has a molecular weight of 329.2 g/mol.
Mecanismo De Acción
Methyl bis(3-nitrophenyl)phosphinate acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine at the synapses, resulting in overstimulation of the nervous system. This leads to various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate also exhibits other biochemical effects, such as inhibition of protein synthesis and DNA damage.
Efectos Bioquímicos Y Fisiológicos
Methyl bis(3-nitrophenyl)phosphinate has been shown to cause various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate also exhibits other biochemical effects, such as inhibition of protein synthesis and DNA damage. In addition, Methyl bis(3-nitrophenyl)phosphinate has been shown to exhibit anticancer, antiviral, and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl bis(3-nitrophenyl)phosphinate has several advantages for lab experiments, including its stability, solubility in organic solvents, and ease of synthesis. However, Methyl bis(3-nitrophenyl)phosphinate is highly toxic and requires special precautions during handling and disposal. Methyl bis(3-nitrophenyl)phosphinate also has limited water solubility, which may limit its applications in certain experiments.
Direcciones Futuras
Methyl bis(3-nitrophenyl)phosphinate has several potential future directions for research, including the development of new pesticides, nerve agents, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate can also be used as a tool for studying the cholinergic system and its role in various physiological processes. Furthermore, the development of new methods for the synthesis of Methyl bis(3-nitrophenyl)phosphinate and its derivatives can lead to the discovery of new compounds with unique properties and applications.
Conclusion:
Methyl bis(3-nitrophenyl)phosphinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl bis(3-nitrophenyl)phosphinate exhibits cholinesterase inhibitory properties and has been identified as a potential precursor for the synthesis of nerve agents, pesticides, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate also exhibits various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate has several advantages for lab experiments, including its stability and ease of synthesis, but also has limitations due to its toxicity and limited water solubility. Methyl bis(3-nitrophenyl)phosphinate has several potential future directions for research, including the development of new compounds with unique properties and applications.
Métodos De Síntesis
Methyl bis(3-nitrophenyl)phosphinate can be synthesized using different methods, including the reaction of methylphosphonic dichloride with 3-nitroaniline, followed by reduction with sodium borohydride. Another method involves the reaction of methylphosphonic acid with 3-nitroaniline in the presence of a dehydrating agent, such as thionyl chloride. The synthesized product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl bis(3-nitrophenyl)phosphinate has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate has been identified as a potential precursor for the synthesis of nerve agents, such as sarin and soman. Methyl bis(3-nitrophenyl)phosphinate also exhibits insecticidal properties, making it a potential candidate for the development of new pesticides. In the pharmaceutical industry, Methyl bis(3-nitrophenyl)phosphinate has been studied for its anticancer, antiviral, and antimicrobial properties.
Propiedades
Número CAS |
18621-10-8 |
|---|---|
Nombre del producto |
Methyl bis(3-nitrophenyl)phosphinate |
Fórmula molecular |
C13H11N2O6P |
Peso molecular |
322.21 g/mol |
Nombre IUPAC |
1-[methoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O6P/c1-21-22(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
Clave InChI |
CCTYCPDETARRDH-UHFFFAOYSA-N |
SMILES |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
SMILES canónico |
COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Sinónimos |
Bis(m-nitrophenyl)phosphinic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



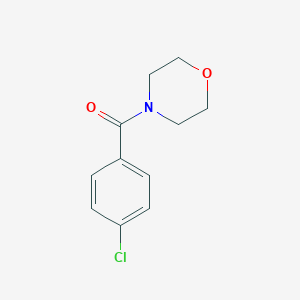
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
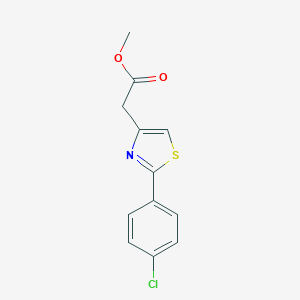
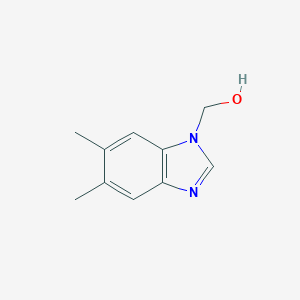
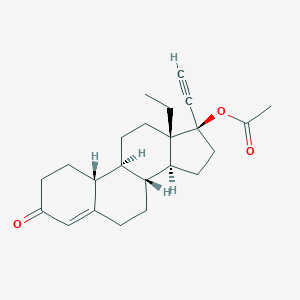
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
